2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 903587-97-3
VCID: VC0024046
InChI: InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7)
SMILES: C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C7H8Cl3F3N2O6S2
Molecular Weight: 443.614

2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate

CAS No.: 903587-97-3

Cat. No.: VC0024046

Molecular Formula: C7H8Cl3F3N2O6S2

Molecular Weight: 443.614

* For research use only. Not for human or veterinary use.

2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate - 903587-97-3

Specification

CAS No. 903587-97-3
Molecular Formula C7H8Cl3F3N2O6S2
Molecular Weight 443.614
IUPAC Name 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
Standard InChI InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7)
Standard InChI Key NMJLTKKCQMCERO-UHFFFAOYSA-N
SMILES C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Molecular Composition

The compound is a dual salt consisting of:

  • 2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate

  • Trifluoromethanesulfonate (CF₃SO₃⁻) as a counterion.

Molecular Formula

The molecular formula can be deduced as C6H6Cl3N2O3SC_6H_6Cl_3N_2O_3S for the cationic part and CF3SO3CF_3SO_3 for the anion.

General Synthetic Pathway

The synthesis typically involves:

  • Preparation of the imidazolium salt: Reacting methylimidazole with a sulfonating agent such as chlorosulfonic acid.

  • Introduction of the trichloroethyl group: This step involves alkylation using trichloroethanol or its derivatives.

  • Counterion exchange: The trifluoromethanesulfonate is introduced via metathesis reactions with silver triflate or similar reagents.

Ionic Liquids

The compound's ionic nature makes it a candidate for use in ionic liquid formulations, which are valuable in:

  • Green chemistry as solvents for catalysis.

  • Electrochemical applications due to their conductivity.

Catalysis

Imidazolium-based compounds are often employed as precursors for N-heterocyclic carbene (NHC) catalysts, which are used in:

  • Organometallic chemistry.

  • Cross-coupling reactions.

Pharmaceutical Research

Sulfonated imidazolium derivatives have been investigated for their biological activity, particularly as antimicrobial agents or enzyme inhibitors.

Spectroscopic Characterization

Typical techniques for characterization include:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR to confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like sulfonates and imidazolium rings.

Crystallography

X-ray diffraction studies may reveal detailed molecular geometry and packing in the solid state.

Environmental Applications

Due to its ionic nature, this compound could be explored for:

  • Water purification as an adsorbent or ion-exchange material.

  • Catalysis in CO₂ capture processes.

Material Science

Its unique structure may facilitate applications in:

  • Conductive polymers.

  • Advanced battery electrolytes.

This compound represents an intersection of advanced synthetic chemistry and functional material science, offering opportunities for innovation across multiple disciplines. Further research into its properties and applications could unlock new technological advancements.

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